2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide
Description
2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide is a thieno[3,2-d]pyrimidine derivative characterized by a propyl substituent at position 3 of the pyrimidinone core and a phenylacetamide moiety linked via a sulfanyl bridge. Its molecular formula is C₁₈H₁₆F₃N₃O₂S₂ with a molecular weight of 427.5 g/mol (for the trifluoromethylphenyl variant, see ). The thienopyrimidine scaffold is structurally analogous to purines, enabling interactions with biological targets such as kinases, cyclooxygenases (COX), and sirtuins (SIRTs) .
Properties
IUPAC Name |
2-(4-oxo-3-propylthieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-2-9-20-16(22)15-13(8-10-23-15)19-17(20)24-11-14(21)18-12-6-4-3-5-7-12/h3-8,10H,2,9,11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHDJBEBMUHBRPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide typically involves the cyclization of 3-amino-thiophene-2-carboxamide derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to yield thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The phenylacetamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide has been studied for various scientific research applications, including:
Medicinal Chemistry: Thienopyrimidines are known for their potential as anticancer, antiviral, and anti-inflammatory agents.
Biological Research: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Materials Science: Thienopyrimidine derivatives have been explored for their electronic properties and potential use in organic semiconductors.
Mechanism of Action
The mechanism of action of 2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with receptors on cell surfaces, modulating signal transduction pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural variations among thieno[3,2-d]pyrimidine derivatives include:
Core Modifications: 3-Substituents: The propyl group in the target compound contrasts with methyl (e.g., 3-methyl in ), ethyl (e.g., 6-ethyl in ), or aryl groups (e.g., 3-phenyl in ). 4-Oxo Group: A conserved feature critical for hydrogen bonding with biological targets .
Sulfanyl-Acetamide Side Chain :
- N-Aryl Substitutions : The phenyl group in the target compound differs from substituted phenyl rings in analogues:
- N-(4-Nitrophenyl) (): Introduces electron-withdrawing nitro groups, increasing polarity.
- N-(Trifluoromethylphenyl) (): Enhances metabolic stability via fluorine’s inductive effect .
- N-(Chlorophenyl) (): Chlorine may improve target affinity through halogen bonding .
Physicochemical and Pharmacokinetic Properties
Biological Activity
2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-phenylacetamide is a novel compound belonging to the thienopyrimidine class, which has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical applications.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core structure with a propyl group and an acetamide moiety. Its molecular formula is C_{18}H_{20}N_{2}O_{2}S, with a molecular weight of approximately 382.48 g/mol. The InChI representation provides insight into the arrangement of atoms within the molecule.
Compounds in the thienopyrimidine class often exhibit their biological effects through the inhibition of key enzymes or receptors involved in cellular processes. For instance, they may target:
- Enzymatic Inhibition : Thienopyrimidine derivatives have shown potential in inhibiting various enzymes related to cancer cell proliferation and survival.
- Receptor Modulation : These compounds may also interact with specific receptors to modulate signaling pathways critical for tumor growth.
Biological Activity and Efficacy
Recent studies have demonstrated that this compound exhibits significant biological activity across various assays:
In Vitro Studies
- Cytotoxicity : The compound has been tested against several cancer cell lines, showing IC50 values below 10 µM, indicating potent cytotoxic effects against human cancer cells .
- Enzyme Inhibition : Inhibitory assays have revealed that this compound can effectively inhibit key enzymes involved in cancer metabolism and progression. For example, it has shown inhibition of MIF2 tautomerase activity with an IC50 value of approximately 7.2 µM .
Case Studies
- Breast Cancer : A study evaluated the efficacy of thienopyrimidine derivatives in suppressing triple-negative breast cancer cells by inhibiting epidermal growth factor receptor (EGFR) and vascular endothelial growth factor (VEGF) pathways. The results indicated promising anti-cancer activity .
- Anti-inflammatory Effects : Other research has suggested that thienopyrimidine derivatives may possess anti-inflammatory properties through the modulation of cytokine levels in vitro.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
